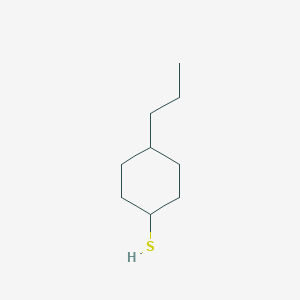![molecular formula C12H21NO3S2 B8725371 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid CAS No. 59547-52-3](/img/structure/B8725371.png)
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is structurally related to lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid typically involves the formation of the dithiolane ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of a suitable dithiol with a pentanoic acid derivative under controlled conditions to form the dithiolane ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiol groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring typically results in the formation of disulfide bonds, while reduction leads to the formation of free thiol groups.
Scientific Research Applications
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It is investigated for its potential therapeutic effects in conditions involving oxidative damage, such as neurodegenerative diseases and diabetes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid involves its ability to interact with various molecular targets and pathways. The dithiolane ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid is similar to other compounds containing dithiolane rings, such as lipoic acid and its derivatives. its unique structure, which includes the butanoic acid moiety, imparts distinct chemical properties and biological activities. Similar compounds include:
Lipoic acid: Known for its antioxidant properties and therapeutic potential in various diseases.
Dihydrolipoic acid: The reduced form of lipoic acid, also an effective antioxidant.
Thioctic acid: Another name for lipoic acid, commonly used in supplements and pharmaceuticals.
This compound’s unique combination of a dithiolane ring and a butanoic acid moiety makes it a valuable molecule for research and industrial applications.
Properties
CAS No. |
59547-52-3 |
|---|---|
Molecular Formula |
C12H21NO3S2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid |
InChI |
InChI=1S/C12H21NO3S2/c14-11(13-8-3-6-12(15)16)5-2-1-4-10-7-9-17-18-10/h10H,1-9H2,(H,13,14)(H,15,16) |
InChI Key |
PZSMUPGANZGPBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-[1]Benzopyrano[4,3-c]pyridin-10-ol,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-2,5,5-trimethyl-](/img/structure/B8725289.png)






![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine](/img/structure/B8725357.png)






